

Application Notes and Protocols for Novel Pyrrolo[2,3-c]pyridine Analogs

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Compound of Interest

Compound Name: 4-Methoxy-1*H*-pyrrolo[2,3-*c*]pyridin-7(6*H*)-one

Cat. No.: B022749

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural similarity to purines makes them ideal scaffolds for the design of kinase inhibitors, and they have shown promise as anticancer, anti-inflammatory, and antiviral agents. This document provides detailed protocols for the synthesis and biological evaluation of novel pyrrolo[2,3-c]pyridine analogs, with a focus on their potential as anticancer therapeutics through the inhibition of key cellular signaling pathways.

Data Presentation: Biological Activity of Pyrrolopyridine Analogs

The following tables summarize the *in vitro* biological activity of representative pyrrolopyridine analogs from recent studies. This data highlights their potency as kinase inhibitors and their antiproliferative effects against various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs

Compound ID	Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)
1r	FMS	30	KIST101029	96
1e	FMS	60	KIST101029	96
Compound 46	CDK8	57		
Compound 22	CDK8	48.6		
12i	EGFR (T790M)	0.21	Wild-type EGFR	22
18	LRRK2 (G2019S)	0.7 (cKi)		
24	LRRK2 (G2019S)	2 (cKi)		

Table 2: Antiproliferative Activity of Pyrrolopyridine Analogs

Compound ID	Cell Line	Cancer Type	IC50 (µM)
10t	HeLa	Cervical Cancer	0.12
SGC-7901	Gastric Cancer	0.15	
MCF-7	Breast Cancer	0.21	
1r	OVCAR-3	Ovarian Cancer	0.15
SK-OV-3	Ovarian Cancer	0.23	
PC-3	Prostate Cancer	0.31	
DU145	Prostate Cancer	0.28	
MCF-7	Breast Cancer	1.78	
MDA-MB-231	Breast Cancer	0.45	
Compound 7	HepG2	Liver Cancer	29 - 59 (range)
MCF-7	Breast Cancer	29 - 59 (range)	
MDA-MB-231	Breast Cancer	29 - 59 (range)	
HeLa	Cervical Cancer	29 - 59 (range)	

Experimental Protocols

Protocol 1: General Synthesis of a Novel Pyrrolo[3,2-c]pyridine Analog (Compound 1r)

This protocol is adapted from the synthesis of a potent FMS kinase inhibitor.[\[1\]](#) It describes a key amide coupling step to generate the final active compound.

Objective: To synthesize N-(1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-yl)-4-morpholino-3-(trifluoromethyl)benzamide (1r).

Materials:

- 1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-amine (starting amine)

- 4-morpholino-3-(trifluoromethyl)benzoic acid
- 1-Hydroxybenzotriazole (HOBT)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Triethylamine (TEA)
- Dry N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Silica gel for column chromatography
- Hexane
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting amine (24 mg, 0.1 mmol) and 4-morpholino-3-(trifluoromethyl)benzoic acid (57 mg, 0.2 mmol) in dry DMF (2.0 ml).
- Add HOBT (31 mg, 0.22 mmol) and EDCI (50 mg, 0.26 mmol) to the mixture.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add TEA (0.04 ml, 0.02 mmol) to the cooled mixture.
- Remove the ice bath and heat the reaction mixture to 80 °C. Stir for 12 hours.
- After 12 hours, cool the reaction mixture to room temperature.
- Partition the mixture between water (10 ml) and ethyl acetate (15 ml) in a separatory funnel.
- Separate the organic layer, and wash it with brine (saturated NaCl solution).

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude residue by column chromatography on silica gel, using a gradient of hexane-ethyl acetate (starting with 4:1 v/v followed by 1:1 v/v) to elute the pure compound 1r.
- Characterize the final product using ^1H NMR, LC-MS, and elemental analysis to confirm its identity and purity.[\[1\]](#)

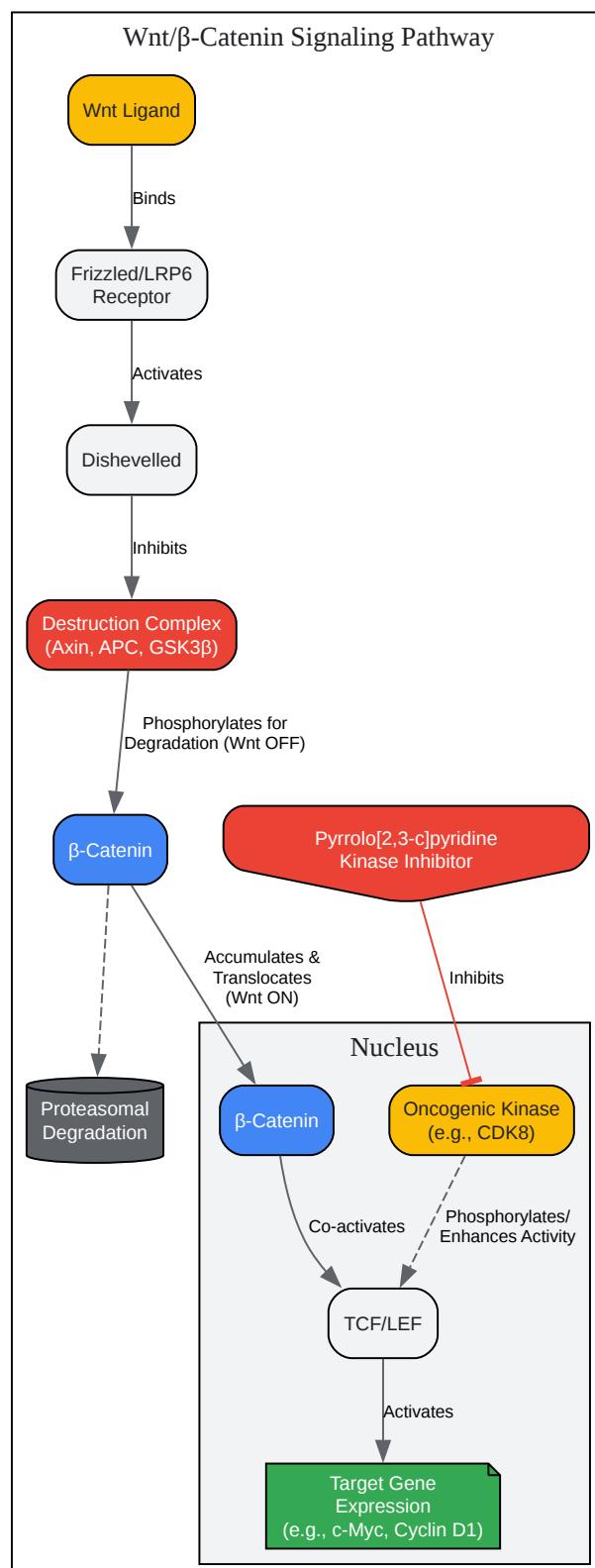
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Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Diagram

Diagram: Inhibition of Wnt/ β -Catenin Pathway by a Kinase Inhibitor

Many pyrrolopyridine analogs function as kinase inhibitors. Some kinases, like CDK8, can positively regulate transcription factors involved in oncogenic pathways such as Wnt/ β -catenin signaling. [\[2\]](#) This diagram illustrates the canonical Wnt pathway and a potential point of intervention for a kinase inhibitor.

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Caption: Inhibition of Wnt/β-catenin signaling.

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References

- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
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